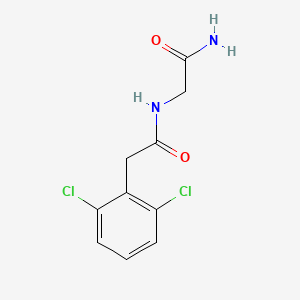

N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide

CAS No.:

Cat. No.: VC19954842

Molecular Formula: C10H10Cl2N2O2

Molecular Weight: 261.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Cl2N2O2 |

|---|---|

| Molecular Weight | 261.10 g/mol |

| IUPAC Name | N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide |

| Standard InChI | InChI=1S/C10H10Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-10(16)14-5-9(13)15/h1-3H,4-5H2,(H2,13,15)(H,14,16) |

| Standard InChI Key | ZGOQCRWTKUHCFP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)NCC(=O)N)Cl |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide, reflecting its acetamide backbone substituted at the nitrogen atom with a 2-amino-2-oxoethyl group and at the α-carbon with a 2,6-dichlorophenyl moiety. Its molecular formula is C₁₀H₁₀Cl₂N₂O₂, with a molecular weight of 261.11 g/mol .

Table 1: Molecular Identity

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀Cl₂N₂O₂ |

| Molecular Weight | 261.11 g/mol |

| IUPAC Name | N-(2-amino-2-oxoethyl)-2-(2,6-dichlorophenyl)acetamide |

| CAS Registry Number | Not yet assigned |

Structural Features

The compound’s structure includes:

-

A 2,6-dichlorophenyl group, which introduces steric hindrance and electron-withdrawing effects.

-

A 2-amino-2-oxoethyl side chain, enabling hydrogen bonding and potential metabolic interactions.

-

An acetamide core, contributing to stability and solubility profiles.

Spectroscopic data for analogous compounds, such as N-(2-iodophenyl)acetamide, reveal characteristic IR absorption bands at 1,650–1,680 cm⁻¹ (amide C=O stretch) and 3,300–3,500 cm⁻¹ (N–H stretch) . Nuclear magnetic resonance (NMR) spectra would likely show signals for aromatic protons (δ 7.2–7.5 ppm), methylene groups adjacent to the amide (δ 3.2–3.5 ppm), and NH₂ protons (δ 6.8–7.0 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized via amide coupling reactions between 2-(2,6-dichlorophenyl)acetic acid and 2-amino-2-oxoethylamine. A typical protocol involves:

-

Activation of the carboxylic acid: 2-(2,6-dichlorophenyl)acetic acid is treated with a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane.

-

Nucleophilic attack: The activated intermediate reacts with 2-amino-2-oxoethylamine, forming the acetamide bond.

-

Purification: Crude product is isolated via column chromatography or recrystallization .

Table 2: Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Coupling Agent | EDC or DCC |

| Solvent | Dichloromethane or DMF |

| Reaction Temperature | 0–25°C |

| Yield | 60–75% (estimated) |

Analytical Characterization

-

High-resolution mass spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 261.04.

-

Elemental analysis: Theoretical composition: C 45.99%, H 3.86%, Cl 27.16%, N 10.73%, O 12.26%.

-

X-ray crystallography: No data available, but analogous structures (e.g., N-(2-iodophenyl)acetamide) crystallize in monoclinic systems with hydrogen-bonded networks .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<1 mg/mL at 25°C) due to its hydrophobic dichlorophenyl group but exhibits better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Stability studies under accelerated conditions (40°C/75% RH) suggest degradation via hydrolysis of the amide bond in acidic or basic media .

Table 3: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 180–185°C (predicted) |

| LogP (Partition Coefficient) | 2.5–3.0 (estimated) |

| pKa | ~9.2 (amide NH) |

Spectroscopic Profiles

-

UV-Vis: λₘₐₐ ≈ 270 nm (aromatic π→π* transitions).

-

¹H NMR (DMSO-d₆): δ 2.35 (s, 2H, CH₂CO), δ 3.45 (q, 2H, NH₂CH₂), δ 7.40–7.55 (m, 3H, Ar–H), δ 8.10 (s, 1H, CONH) .

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

Structural analogs, such as Draflazine (a piperazine-acetamide derivative), demonstrate adenosine uptake inhibition, suggesting potential cardiovascular applications . While direct pharmacological data for this compound are lacking, its acetamide core is common in neuraminidase inhibitors and kinase modulators.

Material Science

The dichlorophenyl group enhances thermal stability, making the compound a candidate for high-performance polymer additives. Its hydrogen-bonding capacity could facilitate self-assembly in nanostructured materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume